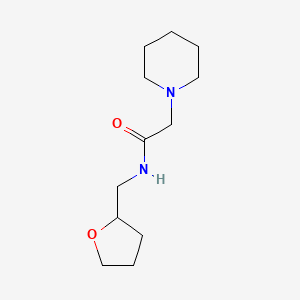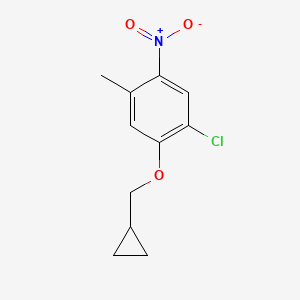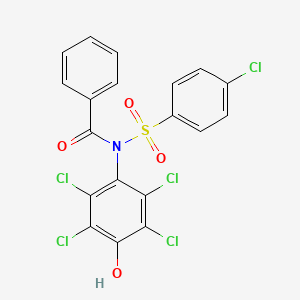
2-(5-Cyano-4-oxo-6-phenyl-3-hydropyrimidin-2-ylthio)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Cyano-4-oxo-6-phenyl-3-hydropyrimidin-2-ylthio)acetic acid, also known as COT or Cotinine, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of 2-(5-Cyano-4-oxo-6-phenyl-3-hydropyrimidin-2-ylthio)acetic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that play a key role in the degradation of extracellular matrix proteins.
Biochemical and Physiological Effects:
This compound has been shown to possess several biochemical and physiological effects. It has been shown to possess antioxidant properties, which may help to protect cells from oxidative damage. This compound has also been shown to possess anti-inflammatory properties, which may help to reduce inflammation in the body. Additionally, this compound has been shown to possess anticancer properties, which may help to prevent the growth and spread of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
2-(5-Cyano-4-oxo-6-phenyl-3-hydropyrimidin-2-ylthio)acetic acid has several advantages for use in lab experiments. It is relatively easy to synthesize, and its purity can be easily controlled. Additionally, this compound has been extensively studied, and its properties and mechanisms of action are well understood. However, there are also limitations to the use of this compound in lab experiments. Its solubility in water is limited, which may make it difficult to use in certain experiments. Additionally, this compound can be expensive to synthesize, which may limit its use in certain research settings.
Zukünftige Richtungen
There are several future directions for the study of 2-(5-Cyano-4-oxo-6-phenyl-3-hydropyrimidin-2-ylthio)acetic acid. One area of research is the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanisms of action of this compound and its potential applications in the treatment of various diseases. Finally, the development of new derivatives of this compound may lead to the discovery of more potent and selective therapeutic agents.
Synthesemethoden
2-(5-Cyano-4-oxo-6-phenyl-3-hydropyrimidin-2-ylthio)acetic acid can be synthesized through a multi-step process that involves the condensation of 2-amino-4,6-dihydroxypyrimidine with thiourea followed by the reaction with ethyl cyanoacetate. The resulting product is then hydrolyzed to yield this compound. The synthesis of this compound has been extensively studied, and several modifications have been proposed to improve its yield and purity.
Wissenschaftliche Forschungsanwendungen
2-(5-Cyano-4-oxo-6-phenyl-3-hydropyrimidin-2-ylthio)acetic acid has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to possess antioxidant, anti-inflammatory, and anticancer properties. This compound has been studied as a potential therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-[(5-cyano-6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O3S/c14-6-9-11(8-4-2-1-3-5-8)15-13(16-12(9)19)20-7-10(17)18/h1-5H,7H2,(H,17,18)(H,15,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQYBCMGOJGXTEB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC(=N2)SCC(=O)O)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-(4-fluorobenzyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2389363.png)
![(Z)-2-(3,4-dimethylphenyl)-N-(3-(2-(methylthio)ethyl)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2389368.png)

![N-[3-({[3-(acetylamino)benzyl][(3-methylphenyl)sulfonyl]amino}methyl)phenyl]acetamide](/img/structure/B2389370.png)
![Racemic-(6S,8Ar)-Tert-Butyl 6-(Hydroxymethyl)Hexahydropyrrolo[1,2-A]Pyrazine-2(1H)-Carboxylate](/img/structure/B2389371.png)


